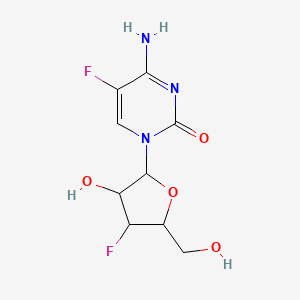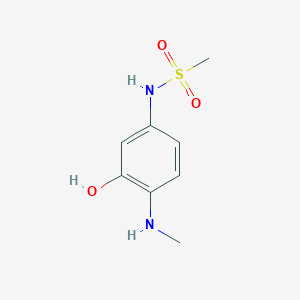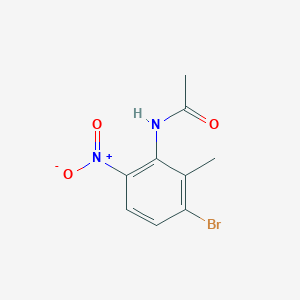
3'-Deoxy-3',5-difluorocytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Deoxy-3’,5-difluorocytidine is a synthetic nucleoside analogue. It belongs to the class of purine nucleoside analogues, which are known for their broad antitumor activity. This compound is particularly notable for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research and treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’,5-difluorocytidine typically involves the fluorination of cytidine derivatives. One common method includes the use of hexamethyldisilazane and ammonium sulfate to prepare the cytosine derivative, followed by fluorination using reagents like Me3SiOTf (trimethylsilyl trifluoromethanesulfonate) in the presence of anisole . The reaction conditions often involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of 3’-Deoxy-3’,5-difluorocytidine follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure purity and yield. The final product is typically purified through crystallization and filtration techniques to meet industrial standards.
化学反应分析
Types of Reactions
3’-Deoxy-3’,5-difluorocytidine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted under specific conditions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the nucleoside, altering its biological activity.
Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized nucleosides.
科学研究应用
3’-Deoxy-3’,5-difluorocytidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry to study nucleoside analogues.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用机制
The primary mechanism by which 3’-Deoxy-3’,5-difluorocytidine exerts its effects is through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, causing chain termination. This leads to the induction of apoptosis in rapidly dividing cells, such as cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
相似化合物的比较
3’-Deoxy-3’,5-difluorocytidine is unique among nucleoside analogues due to its specific fluorination pattern, which enhances its stability and biological activity. Similar compounds include:
2’,2’-Difluoro-2’-deoxycytidine: Another fluorinated nucleoside with similar anticancer properties.
3’-Azido-3’-deoxy-5-fluorocytidine: A cytidine derivative used in click chemistry.
These compounds share similar mechanisms of action but differ in their specific applications and biological activities.
属性
分子式 |
C9H11F2N3O4 |
|---|---|
分子量 |
263.20 g/mol |
IUPAC 名称 |
4-amino-5-fluoro-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O4/c10-3-1-14(9(17)13-7(3)12)8-6(16)5(11)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17) |
InChI 键 |
KHGOGZGLQQVORD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)F)O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)





![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)


![2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12097030.png)
![6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)


